gamma-Mangostin
gamma-Mangostin
Gamma-mangostin is a member of the class of xanthones that is 9H-xanthene substituted by hydroxy group at positions 1, 3, 6 and 7, an oxo group at position 9 and prenyl groups at positions 2 and 8. Isolated from the stems of Cratoxylum cochinchinense, it exhibits antitumour activity. It has a role as an antineoplastic agent, a protein kinase inhibitor and a plant metabolite. It is a member of xanthones and a member of phenols.
gamma-Mangostin is a natural product found in Garcinia xipshuanbannaensis, Hypericum perforatum, and other organisms with data available.
See also: Garcinia mangostana fruit rind (part of).
gamma-Mangostin is a natural product found in Garcinia xipshuanbannaensis, Hypericum perforatum, and other organisms with data available.
See also: Garcinia mangostana fruit rind (part of).
Brand Name:
Vulcanchem
CAS No.:
31271-07-5
VCID:
VC20821704
InChI:
InChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-18-20(22(13)27)23(28)19-14(8-6-12(3)4)21(26)16(25)10-17(19)29-18/h5-6,9-10,24-27H,7-8H2,1-4H3
SMILES:
CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)O)O)CC=C(C)C)O)C
Molecular Formula:
C23H24O6
Molecular Weight:
396.4 g/mol
gamma-Mangostin
CAS No.: 31271-07-5
Cat. No.: VC20821704
Molecular Formula: C23H24O6
Molecular Weight: 396.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Gamma-mangostin is a member of the class of xanthones that is 9H-xanthene substituted by hydroxy group at positions 1, 3, 6 and 7, an oxo group at position 9 and prenyl groups at positions 2 and 8. Isolated from the stems of Cratoxylum cochinchinense, it exhibits antitumour activity. It has a role as an antineoplastic agent, a protein kinase inhibitor and a plant metabolite. It is a member of xanthones and a member of phenols. gamma-Mangostin is a natural product found in Garcinia xipshuanbannaensis, Hypericum perforatum, and other organisms with data available. See also: Garcinia mangostana fruit rind (part of). |
|---|---|
| CAS No. | 31271-07-5 |
| Molecular Formula | C23H24O6 |
| Molecular Weight | 396.4 g/mol |
| IUPAC Name | 1,3,6,7-tetrahydroxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one |
| Standard InChI | InChI=1S/C23H24O6/c1-11(2)5-7-13-15(24)9-18-20(22(13)27)23(28)19-14(8-6-12(3)4)21(26)16(25)10-17(19)29-18/h5-6,9-10,24-27H,7-8H2,1-4H3 |
| Standard InChI Key | VEZXFTKZUMARDU-UHFFFAOYSA-N |
| SMILES | CC(=CCC1=C(C=C2C(=C1O)C(=O)C3=C(C(=C(C=C3O2)O)O)CC=C(C)C)O)C |
| Canonical SMILES | CC(=CCC1=C(C2=C(C=C1O)OC3=C(C2=O)C(=C(C(=C3)O)O)CC=C(C)C)O)C |
| Melting Point | 207 °C |
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